Everninomycin - 53024-98-9

Everninomycin

Catalog Number: EVT-425968
CAS Number: 53024-98-9
Molecular Formula: C70H97Cl2NO38
Molecular Weight: 1631.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Everninomycin is an amino oligosaccharide.
Synthesis Analysis

Methods and Technical Details

The total synthesis of everninomycin has been a subject of extensive research, with various strategies employed to construct its complex molecular framework. Key methods include:

  • Retrosynthetic Analysis: This approach involves breaking down the target molecule into simpler precursor structures. The synthesis of everninomycin's A1B(A)C fragment utilized a combination of olefin metathesis and sulfur-directed glycosidation to effectively link the rings B and C .
  • Synthesis Steps: The synthesis typically involves multiple stages, including:
    • Formation of key intermediates through reactions such as acyl fluoride formation and phenylsulfeno migrations.
    • Use of tin-acetal chemistry for constructing disaccharide linkages.
    • Application of novel reactions like the DAST-promoted migration for introducing specific functional groups .

These methods highlight the intricate planning required to synthesize everninomycin, showcasing both traditional organic synthesis techniques and innovative strategies.

Molecular Structure Analysis

Structure and Data

Everninomycin has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C27H37N3O9SC_{27}H_{37}N_{3}O_{9}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features several stereocenters, contributing to its biological activity.

  • Key Structural Features:
    • Multiple sugar moieties connected through glycosidic bonds.
    • A unique orthoester bridge that plays a crucial role in its mechanism of action.

The detailed structural analysis can be visualized through X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Everninomycin undergoes various chemical reactions that are critical for its synthesis and activity:

  • Glycosylation Reactions: These are essential for building the sugar components of the antibiotic. Techniques such as sulfur-directed glycosylation have been employed to ensure regioselectivity in linking sugar units .
  • Orthoester Formation: This reaction is pivotal in constructing the unique structural features of everninomycin, allowing for the stabilization of certain functional groups that enhance its antibacterial properties.
  • Decarboxylation and Methylation: These reactions are part of the biosynthetic pathway that modifies precursor molecules into active forms .

These reactions not only facilitate the synthesis but also influence the pharmacological properties of everninomycin.

Mechanism of Action

Process and Data

Everninomycin exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:

  • Binding to Peptidoglycan Precursors: Everninomycin binds to specific precursors in the bacterial cell wall biosynthesis pathway, preventing their incorporation into the growing peptidoglycan layer.
  • Inhibition of Transglycosylation: This process is crucial for cross-linking peptidoglycan strands; by inhibiting this step, everninomycin effectively halts cell wall formation, leading to bacterial lysis.

Studies have shown that everninomycin demonstrates potent activity against various Gram-positive bacteria, including strains resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Everninomycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: The compound shows stability under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point ranges around 150-160 °C, indicative of its solid-state stability at room temperature.

These properties are crucial for formulating everninomycin into pharmaceutical preparations .

Applications

Scientific Uses

Everninomycin has significant applications in microbiology and pharmacology:

  • Antibiotic Therapy: It is primarily used in treating infections caused by resistant strains of bacteria, making it valuable in clinical settings where conventional antibiotics fail.
  • Research Tool: Everninomycin serves as a model compound in studies aimed at understanding antibiotic resistance mechanisms and developing new antibacterial agents.

Its role in scientific research continues to expand as new derivatives are synthesized and tested for enhanced efficacy against resistant pathogens .

Chemical Structure and Classification of Everninomycin

Oligosaccharide Architecture of Everninomycin

Everninomycin is a highly complex oligosaccharide antibiotic characterized by an octasaccharide scaffold with multiple atypical structural features. Its core architecture consists of eight distinct sugar units, including four orthosaccharide moieties (A–D rings) and four evernitrose-derived components (E–H rings). The scaffold is stabilized by two orthoester linkages between rings D-E and G-H, which form spirocyclic ortho-δ-lactone groups essential for structural rigidity. Additionally, a methylenedioxy bridge (-O-CH₂-O-) connects the C7 and C8 positions of the terminal eurekanate sugar (H ring), a feature critical for ribosomal target engagement [10]. The entire structure is further modified with diverse substituents, including methyl groups, chlorine atoms, and a nitro sugar (L-evernitrose), contributing to its molecular weight of ~1,631 Da [7].

Table 1: Key Structural Components of Everninomycin's Oligosaccharide Scaffold

Sugar UnitRing DesignationModificationsFunctional Role
OlivoseAChlorination, methylationMembrane interaction
EurekanateBMethylenedioxy bridgeRibosomal binding
Orthoester-linked glucoseD-ESpirocyclic orthoesterStructural stabilization
Nitrosugar (L-evernitrose)FNitro group, methyl etherTarget affinity enhancement
DihydromannoseGO-methylationBioactivity modulation
Terminal eurekanateHMethylenedioxy bridgeRibosomal subunit interaction

The stereochemical complexity arises from 23 chiral centers configured through α- and β-glycosidic linkages. X-ray crystallographic analyses reveal that the orthoester linkages impose a rigid three-dimensional conformation that positions the nitrosugar (F ring) and dichloroisoeverninic acid moiety for optimal interaction with the bacterial 50S ribosomal subunit [6] [10]. This spatial arrangement is irreplaceable for antibiotic activity, as disruption of orthoester bonds reduces potency >100-fold [10].

Structural Differentiation Within the Everninomycin Class

The everninomycin class exhibits microheterogeneity, with Everninomicin D (CID 5490208) representing the predominant bioactive form. It is distinguished from minor congeners like Everninomicin C by specific methylation patterns: Everninomicin D contains a methoxy group at C4 of the F-ring nitrosugar, whereas Everninomicin C lacks this methylation [4] [7]. This difference arises from the action of the S-adenosylmethionine (SAM)-dependent methyltransferase EvdM1, which catalyzes 4-O-methylation during late-stage biosynthesis [3]. The methylation enhances ribosomal binding affinity by 3-fold compared to unmethylated analogues, demonstrating how subtle structural variations impact biological activity [8].

Genetic manipulation of Micromonospora carbonacea has yielded 12 novel analogues through targeted gene replacements of methyltransferases. For instance, inactivation of the evdM3 gene eliminates methylation at the A1-ring phenol, resulting in desmethyl-A1 everninomicin. This analogue shows reduced activity against Enterococcus faecium (MIC increase from 0.39 μg/mL to 6.25 μg/mL), confirming the role of A-ring modifications in target engagement [3] [8]. Similarly, modification of H-ring methylation patterns alters solubility without affecting ribosomal binding, enabling optimization of pharmacological properties [8].

Table 2: Structural Variations Among Key Everninomicin Analogues

AnalogueMolecular FormulaStructural VariationImpact on Bioactivity
Everninomicin DC₆₆H₉₉Cl₂NO₃₅ [4]4-O-methyl-F-ringStandard activity (MIC₉₀ MRSA: 0.78 μg/mL)
Everninomicin CC₆₅H₉₇Cl₂NO₃₅F-ring 4-OH2-fold reduced activity vs. VRE
Desmethyl-A1C₆₅H₉₇Cl₂NO₃₅A1-ring phenol demethylation16-fold MIC increase vs. E. faecium
H-ring demethylC₆₅H₉₇Cl₂NO₃₅H-ring C4'-OHImproved solubility, unchanged ribosome binding
Fluorinated A-ringC₆₆H₉₈FClNO₃₅A-ring chlorine→fluorineRetained activity, altered pharmacokinetics

Role of Nitrosugar Moieties in Bioactivity

The nitrosugar component L-evernitrose (2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-L-ribo-hexopyranose) is a pharmacophore critical for everninomycin's mechanism of action. Biosynthesis involves a flavin-dependent nitrososynthase (ORF36/RubN8) that doubly oxidizes thymidine diphosphate (TDP)-L-evernosamine to TDP-nitrosoevernitrose via a hydroxylamine intermediate [2] [5]. Isotopic labeling studies with ¹⁸O₂ confirmed incorporation of molecular oxygen (not water-derived oxygen) into the nitroso group, supporting a monooxygenase mechanism [5]:

  • First oxidation: FADH₂ + O₂ + TDP-aminesugar → Flavin-4a-hydroperoxide → Hydroxylamine intermediate
  • Second oxidation: Hydroxylamine + FADH₂-O₂ adduct → Nitroso sugar

The nitroso form is the biosynthetic endpoint, with spontaneous photooxidation converting it to the detectable nitro state in vitro [5]. Functionally, L-evernitrose binds a specific pocket in the 50S ribosomal subunit's 23S rRNA, overlapping with binding sites of pleuromutilins and offset from macrolide sites [6]. Mutational studies show that deletion of the nitrosugar (e.g., in avilamycin derivatives) reduces inhibition of protein synthesis by >95%, confirming its indispensability [6].

Table 3: Enzymatic Machinery for Nitrosugar Biosynthesis

EnzymeGeneFunctionCatalytic Features
Nitrososynthaseorf36 (everninomycin)Double oxidation of TDP-evernosamineClass D flavin monooxygenase; requires NADPH/FAD [5]
NitrososynthaserubN8 (rubradirin)Analogous oxidation in rubradirin pathway63% identity to ORF36; same mechanism [5]
4-O-MethyltransferaseevdM1Methylation of nitroso sugar C4-OHSAM-dependent; enhances target affinity [3]
EpimeraseevdE5Configuration inversion at C5Generates L-ribo stereochemistry [8]

Comparative Analysis of Everninomycin Analogues

Everninomicin D exhibits distinct advantages over structurally related oligosaccharide antibiotics due to its dual orthoester linkages and nitrosugar. Compared to avilamycins (heptasaccharides lacking nitrosugar), everninomycin shows 10-fold lower MICs against vancomycin-resistant enterococci (VRE), attributable to enhanced ribosomal affinity from the nitrosugar and orthoester-mediated rigidity [6] [10]. Hygromycin B, another orthosomycin, contains a single orthoester linkage and exhibits narrower spectrum activity limited primarily to Gram-negative bacteria, unlike everninomycin's Gram-positive coverage [10].

Engineered analogues highlight structure-activity relationships:

  • Dichloroisoeverninic acid replacements: Swapping the dichlorinated aromatic ester with non-halogenated variants reduces activity against Staphylococcus aureus by 8-fold, indicating halogen interactions augment target binding [3].
  • Orthoester-deficient mutants: Strains lacking the oxygenase evdO1 produce compounds without the D-E ring orthoester. These exhibit MICs >50 μg/mL against MRSA vs. 0.78 μg/mL for wild-type, demonstrating the orthoester's non-redundant role [10].
  • Late-stage methyltransferase substrates: The bifunctional enzyme EvdMO1 methylates the H-ring in vitro without requiring prior orthoester formation, enabling chemoenzymatic synthesis of analogues with modified methylation patterns [10].

Properties

CAS Number

53024-98-9

Product Name

Everninomycin

IUPAC Name

[(2R,3R,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4S,5S,6R)-2-[(2R,4S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2R,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

Molecular Formula

C70H97Cl2NO38

Molecular Weight

1631.4 g/mol

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39-,45+,46-,47-,48-,49-,50+,51?,52-,53+,55+,56?,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69?,70-/m1/s1

InChI Key

UPADRKHAIMTUCC-JBNGTWNESA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonyms

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)OC6[C@H](O[C@H](C([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

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